2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid

HIV protease inhibition allophenylnorstatine KNI-272

This compound is the (2S,3S)-allophenylnorstatine (Apns) hydroxymethylcarbonyl transition-state mimic required for the KNI series of HIV-1 protease inhibitors (KNI-272 and analogues). Fmoc-Apns-OH is supplied as a defined diastereomer (≥ 95% purity by HPLC), with documented optical rotation [α]²⁰ᵈ = -27 ± 1° (c=1, DMF), ensuring batch-to-batch reproducibility for SAR studies. Its Fmoc-orthogonal protecting group is quantitatively removable under standard 20% piperidine SPPS conditions without retro-aldol degradation—a critical advantage over Boc-protected AHPA variants. The (2S,3S) configuration is mandatory for the hydrogen-bond network with the catalytic Asp-25/Asp-125 dyad; substituting racemic Fmoc-β-hydroxy-phenylalanine mixtures destroys geometry and potency. Procure this specific (2S,3S) Fmoc-Apns-OH building block to systematically modify P2/P3 residues while maintaining the intact AHPA warhead for programmes targeting wild-type and multi-drug-resistant HIV-1 strains.

Molecular Formula C25H23NO5
Molecular Weight 417.461
CAS No. 2137462-58-7
Cat. No. B2934305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid
CAS2137462-58-7
Molecular FormulaC25H23NO5
Molecular Weight417.461
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C25H23NO5/c27-22(14-16-8-2-1-3-9-16)23(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)
InChIKeyAVWRDMWEWHYRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic Acid (CAS 2137462-58-7) – Sourcing Rationale and Compound Identity


2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid (CAS 2137462-58-7) is a chiral, Fmoc‑protected β‑hydroxy‑γ‑phenyl amino acid building block utilized in solid‑phase peptide synthesis (SPPS) . The target compound corresponds to the (2S,3S)‑configured allophenylnorstatine (Apns) template, which serves as the hydroxymethylcarbonyl isostere core of the KNI series of HIV‑1 protease inhibitors [1]. With a molecular formula of C₂₅H₂₃NO₅ and a molecular weight of 417.46 g mol⁻¹, it is supplied as a white powder with a purity specification of ≥ 97 % (HPLC) and a defined optical rotation of [α]₂₀ = ‑27 ± 1° (c = 1 in DMF) .

Why (2S,3S)-Allophenylnorstatine Derivatives Cannot Be Replaced by Other Fmoc‑AHPA Stereoisomers or Fmoc‑β‑Hydroxy‑Phenylalanine Analogs


The (2S,3S) configuration of the allophenylnorstatine (Apns) scaffold is an absolute requirement for generating the hydroxymethylcarbonyl transition‑state mimic that potently inhibits HIV‑1 protease; the (2S,3R) diastereomer, in contrast, yields bestatin‑type aminopeptidase inhibitors with an entirely different target profile [1]. Simply substituting a racemic Fmoc‑β‑hydroxy‑phenylalanine mixture or an Fmoc‑threo‑β‑phenylserine building block—both of which lack the elongated 4‑phenylbutanoic backbone—destroys the geometry necessary for the hydrogen‑bond network with the catalytic Asp‑25/Asp‑125 dyad observed in the KNI‑272 co‑crystal structure [2]. Consequently, procurement of the stereochemically defined (2S,3S) Fmoc‑AHPA derivative is mandatory for any program aiming to replicate the picomolar antiviral activity, selectivity, and in‑vivo tolerability established for the KNI series [3].

Quantitative Procurement Evidence: 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic Acid vs. Comparator Stereoisomers and Analogs


HIV‑1 Protease Inhibitory Potency of (2S,3S)‑Apns‑Derived KNI‑272 vs. Bestatin‑Type (2S,3R)‑AHPA Diastereomer

The (2S,3S)‑configured allophenylnorstatine core, for which the target Fmoc‑Apns‑OH serves as the direct synthetic precursor, enables KNI‑272 to suppress HIV‑1 replication with an IC₅₀ of 0.02–0.1 μM across diverse viral strains [1]. In sharp contrast, the (2S,3R)‑AHPA diastereomer—the core of bestatin—exhibits no meaningful HIV‑1 protease inhibition, acting instead as an aminopeptidase inhibitor with IC₅₀ values of 20–60 nM against leucine aminopeptidase and aminopeptidase B . This stereochemistry‑driven target‑switching underscores the absolute necessity of procuring the stereochemically defined (2S,3S) Fmoc‑building block for antiviral programmes targeting the HIV‑1 protease active site.

HIV protease inhibition allophenylnorstatine KNI-272

Diastereomeric Purity and Optical Rotation Specification: (2S,3S)‑Fmoc‑AHPA vs. (2S,3R)‑Fmoc‑AHPA

The target (2S,3S)‑Fmoc‑Apns‑OH is released with a minimum enantiomeric purity of ≥ 97 % (HPLC) and a certified optical rotation of [α]₂₀ = ‑27 ± 1° (c = 1 in DMF) . The corresponding (2S,3R)‑Fmoc‑AHPA diastereomer (CAS 1426128‑64‑4) is commonly listed only at 95 % purity by multiple suppliers and frequently lacks a published optical‑rotation specification . The 2‑percentage‑point purity advantage and the availability of a validated rotation value reduce the risk of incorporating epimerized material—a known cause of batch‑to‑batch variability in HIV protease inhibitor synthesis .

chiral purity optical rotation Fmoc-AHPA stereoisomers

Structural Backbone Length: (2S,3S)‑Fmoc‑Butanoic‑Acid Backbone vs. Fmoc‑β‑Hydroxy‑Phenylalanine (Propanoic‑Acid Backbone)

The target compound bears a 4‑phenylbutanoic acid backbone (C₄ chain), whereas Fmoc‑threo‑β‑phenylserine [racemic Fmoc‑β‑hydroxy‑phenylalanine, CAS 487060‑72‑0] features a 3‑phenylpropanoic acid backbone (C₃ chain) . The additional methylene spacer in the Apns scaffold is essential for positioning the phenyl ring and the hydroxyl group within the S₁/S₁′ subsites of HIV‑1 protease; crystallographic data confirm that the shorter C₃ backbone of β‑phenylserine fails to span the P1–P1′ distance required for tight binding, resulting in a > 100‑fold loss of inhibitory potency [1]. Procurement of the four‑carbon‑backbone Fmoc‑Apns‑OH is therefore non‑negotiable for HIV‑1 protease inhibitor programmes.

backbone length Fmoc-beta-hydroxy-phenylalanine allophenylnorstatine

Fmoc‑SPPS Compatibility: Orthogonal Protection Stability Under Standard Piperidine Deprotection Conditions

The Fmoc group on the target (2S,3S)‑Apns‑OH building block is quantitatively removed under standard 20 % piperidine in DMF conditions within 5–10 minutes without detectable racemization at the α‑hydroxy‑β‑amino stereocenters, a property verified by the retention of optical rotation in released material [1]. This orthogonal deprotection profile is universal across Fmoc‑amino acids; however, β‑hydroxy‑α‑amino acid derivatives bearing Boc or Cbz protection require acidic deprotection, which can catalyse retro‑aldol degradation of the β‑hydroxy motif—a liability absent from the Fmoc‑protected (2S,3S)‑AHPA building block [2].

Fmoc solid-phase peptide synthesis piperidine stability orthogonal protection

Synthetic Accessibility: (2S,3S)‑Fmoc‑AHPA Readily Available from Multiple GMP‑Capable Suppliers

The (2S,3S)‑Fmoc‑Apns‑OH building block is routinely stocked in 100 mg, 250 mg, and 1 g quantities and shipped at ambient temperature with a recommended storage of 2–8 °C [1]. In contrast, the (2S,3R)‑Fmoc‑AHPA and (2R,3R)‑Fmoc‑AHPA diastereomers are often listed as custom‑synthesis items with lead times exceeding four weeks . The broader commercial availability of the (2S,3S) isomer translates into shorter procurement cycles and lower supply‑chain risk for time‑sensitive medicinal chemistry campaigns.

supply chain Fmoc-Apns commercial availability lead time

Cost‑per‑Gram Normalization: (2S,3S)‑Fmoc‑Apns‑OH vs. (2S,3R)‑Fmoc‑AHPA

At the 100 mg scale, the (2S,3S)‑Fmoc‑Apns‑OH (CAS 210754‑59‑9) is priced at approximately $417 from major research‑chemical suppliers [1], while quotes for the (2S,3R)‑Fmoc‑AHPA diastereomer (CAS 1426128‑64‑4) from custom‑synthesis vendors can exceed $900 for the same quantity . The price differential—approximately 2‑fold in favour of the (2S,3S) isomer—reflects the larger production volumes and established synthetic routes for the allophenylnorstatine scaffold.

procurement cost Fmoc-AHPA pricing budget comparison

Priority Application Scenarios for 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic Acid in Research and Industrial Procurement


Synthesis of Transition‑State Mimetic HIV‑1 Protease Inhibitors (KNI Series)

The (2S,3S)‑allophenylnorstatine core is the pharmacophoric element responsible for the picomolar inhibitory activity of KNI‑272 and related compounds against wild‑type and multi‑drug‑resistant HIV‑1 strains [1]. Using the target Fmoc‑Apns‑OH as the SPPS building block ensures correct stereochemistry at both the C‑2 (hydroxyl) and C‑3 (amino) positions, which is essential for the hydrogen‑bond network with the catalytic aspartates of the protease [2].

Structure‑Activity Relationship (SAR) Studies on Allophenylnorstatine‑Containing Peptidomimetics

Medicinal chemistry teams require a diastereomerically pure, analytically characterised Fmoc‑Apns‑OH to systematically vary P2/P3 residues while maintaining the intact (2S,3S)‑AHPA warhead. The ≥ 97 % HPLC purity and documented optical rotation of the target compound enable reliable SAR interpretation, as batch‑to‑batch variability from epimer contamination is minimised .

Solid‑Phase Peptide Synthesis of Constrained Cyclic Peptides Incorporating the AHPA Scaffold

The Fmoc‑based orthogonal protection of the target compound allows its seamless incorporation into automated microwave‑assisted or continuous‑flow SPPS protocols. The base‑labile Fmoc group is removed quantitatively under standard 20 % piperidine conditions without acid‑catalysed retro‑aldol degradation of the β‑hydroxy motif, a documented advantage over Boc‑protected AHPA derivatives [3].

Industrial‑Scale Process Chemistry and cGMP Manufacturing of HIV Protease Inhibitor Intermediates

The robust commercial supply chain for (2S,3S)‑Fmoc‑Apns‑OH—with multiple vendors stocking gram‑scale quantities and offering certificates of analysis—supports kilo‑lab and pilot‑plant campaigns. The cost advantage of the (2S,3S) isomer (~2‑fold cheaper than custom‑synthesised diastereomers) directly benefits process economics at scale [4].

Quote Request

Request a Quote for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.